molecular formula C8H8ClNO B15328373 3-Chloro-4-cyclopropoxypyridine

3-Chloro-4-cyclopropoxypyridine

Cat. No.: B15328373
M. Wt: 169.61 g/mol
InChI Key: NHNAOQCKPGJIBJ-UHFFFAOYSA-N
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Description

3-Chloro-4-cyclopropoxypyridine is an organic compound with the molecular formula C8H8ClNO It is a derivative of pyridine, where a chlorine atom is substituted at the third position and a cyclopropoxy group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-cyclopropoxypyridine typically involves the reaction of 3-chloropyridine with cyclopropanol in the presence of a base. The reaction conditions often include the use of a solvent such as dichloromethane and a base like potassium carbonate. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient for large-scale production. The use of automated systems can also help in optimizing the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-cyclopropoxypyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction can lead to the formation of cyclopropylamines.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in solvents like ethanol or dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products

    Substitution: Formation of 3-amino-4-cyclopropoxypyridine or 3-thio-4-cyclopropoxypyridine.

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of 3-chloro-4-cyclopropylamine.

Scientific Research Applications

3-Chloro-4-cyclopropoxypyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-cyclopropoxypyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloropyridine
  • 3-Chloropyridine
  • 4-Chloropyridine

Comparison

3-Chloro-4-cyclopropoxypyridine is unique due to the presence of both a chlorine atom and a cyclopropoxy group, which confer distinct chemical properties. Compared to other chloropyridines, it may exhibit different reactivity and biological activity, making it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

3-chloro-4-cyclopropyloxypyridine

InChI

InChI=1S/C8H8ClNO/c9-7-5-10-4-3-8(7)11-6-1-2-6/h3-6H,1-2H2

InChI Key

NHNAOQCKPGJIBJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=NC=C2)Cl

Origin of Product

United States

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